3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one 3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 314742-02-4
VCID: VC2347278
InChI: InChI=1S/C15H16O4/c1-8-9(2)15(17)19-14-7-12(5-6-13(8)14)18-11(4)10(3)16/h5-7,11H,1-4H3
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C)C
Molecular Formula: C15H16O4
Molecular Weight: 260.28 g/mol

3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

CAS No.: 314742-02-4

Cat. No.: VC2347278

Molecular Formula: C15H16O4

Molecular Weight: 260.28 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one - 314742-02-4

Specification

CAS No. 314742-02-4
Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
IUPAC Name 3,4-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one
Standard InChI InChI=1S/C15H16O4/c1-8-9(2)15(17)19-14-7-12(5-6-13(8)14)18-11(4)10(3)16/h5-7,11H,1-4H3
Standard InChI Key DZNZFKVXGBBLCI-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C)C
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C)C

Introduction

Chemical Structure and Properties

Molecular Structure

3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one consists of a coumarin scaffold (2H-chromen-2-one) with three key modifications: methyl groups at positions 3 and 4 of the benzopyran ring system, and a 1-methyl-2-oxopropoxy substituent at position 7. This substitution pattern creates a unique molecular architecture that influences its physicochemical properties and potential biological interactions. The compound's structure builds upon the fundamental coumarin framework, which is known for its diverse biological activities and pharmaceutical applications.

Physical and Chemical Properties

The physical and chemical properties of 3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one can be summarized in the following table:

PropertyValue
Molecular FormulaC15H16O4
Molecular Weight260.292 g/mol
CAS Registry Number314742-02-4
Chemical ClassCoumarin derivative
Functional GroupsLactone, ether, ketone, alkyl
Structural Features2H-chromen-2-one core with methyl substituents at positions 3 and 4, and 1-methyl-2-oxopropoxy at position 7
Physical StateNot specifically documented but likely a crystalline solid based on similar compounds

Structural Comparison with Related Compounds

This compound closely resembles 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one (CAS: 156006-10-9), with the key difference being an additional methyl group in the propoxy chain . This structural variation, though seemingly minor, can significantly impact the compound's biological activity profile, solubility characteristics, and metabolic stability. The closely related compound has a molecular weight of 246.26 g/mol and molecular formula C14H14O4 .

Synthesis and Preparation Methods

Related Synthetic Procedures

Research involving similar coumarin derivatives provides insights into potential synthetic pathways. For instance, the synthesis of 4-bromomethyl umbeliferone (BMU) described in the literature begins with 4-methylumbeliferone , suggesting that analogous starting materials could be employed for our compound of interest. The subsequent functionalization strategies, including alkylation and modification of substituents, can be adapted to incorporate the specific structural features of 3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one.

Spectroscopic and Analytical Characterization

Spectral Properties

The spectroscopic properties of 3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one would be expected to include:

  • Infrared (IR) spectroscopy: Characteristic absorption bands for:

    • Lactone carbonyl (approximately 1720-1750 cm⁻¹)

    • Ketone carbonyl (approximately 1680-1710 cm⁻¹)

    • Aromatic C=C stretching (approximately 1600-1650 cm⁻¹)

    • C-O stretching vibrations (approximately 1200-1300 cm⁻¹)

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • ¹H NMR would show signals for the methyl groups (δ ~2-2.5 ppm), aromatic protons (δ ~6.5-8 ppm), and protons adjacent to the ketone and ether functionalities

    • ¹³C NMR would display characteristic signals for carbonyl carbons (δ ~160-180 ppm), aromatic carbons (δ ~110-150 ppm), and aliphatic carbons (δ ~15-60 ppm)

  • Mass Spectrometry:

    • The molecular ion peak would correspond to m/z 260, reflecting the molecular weight

    • Fragmentation patterns would likely include loss of the oxopropoxy group and other characteristic fragmentations of coumarin derivatives

Analytical Methods for Identification

For proper identification and characterization of 3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, several analytical techniques would be employed, similar to those used for related compounds :

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary identification

  • Elemental analysis to confirm the empirical formula

  • X-ray crystallography for definitive structural determination if crystals can be obtained

Biological and Pharmacological Properties

Predicted Biological Activities

Based on the structural features and known activities of similar coumarin derivatives, 3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one may exhibit various biological properties:

  • Potential antioxidant activity due to the coumarin core structure

  • Possible anti-inflammatory effects, common among coumarin derivatives

  • Antimicrobial activities, which have been observed in structurally related compounds

  • Potential enzyme inhibitory properties, particularly against kinases or hydrolases

  • Possible fluorescent properties, making it potentially useful as a fluorescent probe in biological systems

It's important to note that the specific biological activities would require experimental verification, as the precise substitution pattern can significantly influence the compound's interaction with biological targets.

Structure-Activity Relationships

The structure-activity relationships of 3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one can be analyzed in terms of its specific structural features:

  • The 3,4-dimethyl substitution pattern on the coumarin core likely enhances lipophilicity, potentially improving membrane permeability and binding to hydrophobic pockets in target proteins .

  • The 7-position substituent (1-methyl-2-oxopropoxy group) introduces additional functionality that may influence receptor interactions and metabolic stability.

  • The additional methyl group in the propoxy chain, which distinguishes this compound from the closely related 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one, may further modify its pharmacokinetic properties and target interactions.

Applications and Current Research

Research Applications

3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is primarily found in research contexts, as evidenced by its listing in chemical catalogs such as Sigma-Aldrich . Its potential applications include:

  • As a chemical intermediate in the synthesis of more complex coumarin derivatives

  • In structure-activity relationship studies exploring the impact of specific substitution patterns on biological activity

  • As a reference standard for analytical methods development

  • Potentially as a fluorescent probe in biological imaging applications, given the fluorescent properties common to many coumarin derivatives

Comparative Analysis with Similar Compounds

The structural similarity to other coumarin derivatives provides context for understanding the potential significance of 3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one. For instance, related coumarin compounds have been investigated for their anticancer properties, as evidenced by studies on "Fluorescent Triazolyl Coumarin Peptidomimetics as Inhibitors of Human Breast Cancer Cell line MCF-7" . The specific modifications in our compound of interest may influence its efficacy and selectivity in similar applications.

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